molecular formula C15H16FN3O4S B3012625 Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 1207036-37-0

Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B3012625
CAS No.: 1207036-37-0
M. Wt: 353.37
InChI Key: IKJMTWWKVKOGAJ-UHFFFAOYSA-N
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Description

Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of 2-aminothiazole, which is then subjected to further reactions to introduce the fluorophenoxy and carbamate groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final step usually involves the methylation of the carbamate group using methyl iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Fluorophenoxyacetic acid: Shares the fluorophenoxy group but lacks the thiazole and carbamate moieties.

    Methyl carbamate: Contains the carbamate group but lacks the thiazole and fluorophenoxy groups.

Uniqueness

Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its combination of the thiazole, fluorophenoxy, and carbamate groups.

Properties

IUPAC Name

methyl N-[4-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4S/c1-22-15(21)19-14-18-11(9-24-14)8-13(20)17-6-7-23-12-4-2-10(16)3-5-12/h2-5,9H,6-8H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJMTWWKVKOGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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